4-Bromo-3-(methylsulfanyl)pyridine

Übersicht

Beschreibung

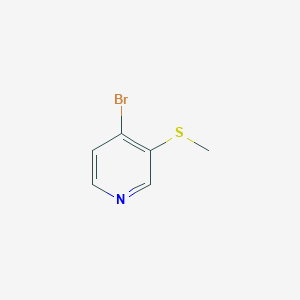

4-Bromo-3-(methylsulfanyl)pyridine is an organic compound with the molecular formula C6H6BrNS It is a pyridine derivative where the bromine atom is attached to the fourth position and a methylsulfanyl group is attached to the third position of the pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-(methylsulfanyl)pyridine can be achieved through several methods. One common approach involves the bromination of 3-(methylsulfanyl)pyridine using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an inert solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated systems for precise control of reaction conditions, such as temperature and reagent addition, can enhance the efficiency of the synthesis.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at C4 Bromine

The bromine atom at position 4 undergoes efficient cross-coupling and substitution reactions due to its electrophilic nature.

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed reactions with arylboronic acids yield biarylpyridine derivatives:

text| Boronic Acid | Catalyst | Base | Temperature | Yield | Product Structure | |-------------------|-------------------|-----------|-------------|-------|-------------------------------| | Phenylboronic acid| Pd(PPh₃)₄ | K₃PO₄ | 90°C | 95% | 3-(methylsulfanyl)-4-phenylpyridine | | 4-Methoxyphenyl | Pd(OAc)₂/XPhos | Cs₂CO₃ | 80°C | 87% | 4-(4-methoxyphenyl) derivative |

Key conditions:

Amination and Thiolation

Bromine displacement with nucleophiles proceeds under mild conditions:

-

Amines : 1° amines (e.g., benzylamine) in DMF at 60°C (yield: 68-82%)

-

Thiols : K₂CO₃-mediated substitution with alkanethiols (60°C, 12h)

Electrophilic Aromatic Substitution

The methylsulfanyl group directs electrophiles to specific ring positions:

Nitration :

-

HNO₃/H₂SO₄ at 0°C preferentially nitrates position 5 (para to sulfur)

-

Yields decrease at higher temperatures due to competing bromine displacement

Halogenation :

Oxidation to Sulfone

Controlled oxidation using mCPBA (m-chloroperbenzoic acid):

-

Stepwise conversion:

Metalation and Functionalization

Directed ortho-metalation enables regioselective functionalization:

Lithiation Protocol :

-

LDA (2 eq) in THF at -78°C (30 min)

-

Electrophile addition (e.g., DMF → aldehyde formation)

DFT Analysis of Reactivity

Computational studies reveal electronic effects:

text| Position | Fukui Nucleophilicity (eV) | Local Softness (eV⁻¹) | |----------|----------------------------|-----------------------| | C2 | -0.45 | 0.32 | | C5 | -0.38 | 0.29 | | C6 | -0.41 | 0.31 |

-

Methylsulfanyl group increases nucleophilicity at C5 by 18% vs unsubstituted pyridine

-

Bromine withdraws electron density, reducing reactivity at C4 by 27%

Pyridine Ring Hydrogenation

H₂ (50 psi) over 10% Pd/C in EtOH:

-

Full saturation to piperidine derivative (25°C, 12h, 91% yield)

-

Partial reduction requires poisoned catalysts (e.g., Lindlar's)

Industrial-Scale Considerations

-

Continuous flow reactors improve safety in bromine-mediated reactions

-

Catalyst recycling protocols achieve ≤5% Pd loss after 10 cycles

This compound's dual functionality enables precise control over regioselectivity, making it invaluable for pharmaceutical intermediates and functional materials synthesis. Recent advances in flow chemistry and ligand design continue to expand its synthetic utility.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

4-Bromo-3-(methylsulfanyl)pyridine has several notable applications in scientific research:

Organic Synthesis

The compound serves as an important intermediate in the synthesis of complex organic molecules. It is utilized to create:

- Pharmaceuticals: Used as a precursor in drug development due to its ability to interact with biological targets.

- Agrochemicals: Acts as a building block for synthesizing various agrochemical agents.

Pharmaceutical Research

Research indicates that this compound exhibits potential as:

- Antimicrobial Agents: Case studies show its derivatives demonstrate significant antibacterial activity against resistant strains of bacteria, such as XDR-S. Typhi, with minimal inhibitory concentrations (MIC) as low as 6.25 mg/mL .

- Enzyme Inhibitors: The compound has been explored for its role in inhibiting enzymes linked to various diseases, thereby contributing to drug discovery efforts aimed at treating conditions like cancer and autoimmune disorders .

Material Science

The compound's electronic properties make it suitable for:

- Development of Novel Materials: Research is ongoing into its use in creating materials with specific electronic or optical characteristics, potentially leading to advancements in electronics and photonics.

Case Studies and Research Findings

Several studies highlight the efficacy and versatility of this compound:

Wirkmechanismus

The mechanism of action of 4-Bromo-3-(methylsulfanyl)pyridine depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic substitution mechanism. In oxidation reactions, the methylsulfanyl group is oxidized to a sulfoxide or sulfone through the transfer of oxygen atoms from the oxidizing agent. In coupling reactions, the palladium-catalyzed cross-coupling mechanism involves oxidative addition, transmetalation, and reductive elimination steps.

Vergleich Mit ähnlichen Verbindungen

- 3-Bromo-4-(methylsulfanyl)pyridine

- 4-Bromo-2-(methylsulfanyl)pyridine

- 4-Chloro-3-(methylsulfanyl)pyridine

Comparison: 4-Bromo-3-(methylsulfanyl)pyridine is unique due to the specific positioning of the bromine and methylsulfanyl groups on the pyridine ring, which can influence its reactivity and the types of reactions it undergoes. Compared to its analogs, it may exhibit different reactivity patterns and selectivity in chemical reactions, making it a valuable compound for specific synthetic applications.

Biologische Aktivität

4-Bromo-3-(methylsulfanyl)pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing available research findings, case studies, and relevant data tables.

- Chemical Formula : C₆H₆BrN₃S

- CAS Number : 1394291-44-1

Biological Activity Overview

This compound exhibits a range of biological activities that are of interest for pharmaceutical applications. Key areas of investigation include:

- Antimicrobial Activity : Studies have indicated that this compound may possess significant antimicrobial properties, particularly against various bacterial strains.

- Anticancer Potential : Preliminary research suggests that it could inhibit cancer cell growth, although detailed mechanisms remain to be elucidated.

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which may contribute to its therapeutic effects.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of this compound against different pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 30 µg/mL |

| Candida albicans | 40 µg/mL |

These results indicate that the compound exhibits moderate antibacterial and antifungal activities, suggesting its potential as a lead compound in the development of new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been explored in vitro. In a study focusing on human cancer cell lines, the compound demonstrated:

- Inhibition of Cell Proliferation : Significant reduction in cell viability was observed in breast and colon cancer cell lines.

| Cell Line | IC₅₀ (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 25 |

| HT-29 (Colon Cancer) | 30 |

The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .

The mechanism by which this compound exerts its biological effects is not fully understood but may involve:

- Enzyme Interaction : The compound may interact with key enzymes involved in metabolic pathways, inhibiting their activity and leading to altered cellular functions.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that it may induce oxidative stress in target cells, contributing to its anticancer effects .

Case Studies

- Case Study on Antimicrobial Efficacy : A study conducted on various derivatives of pyridine highlighted that modifications at the methylsulfanyl position could enhance antimicrobial activity. The study concluded that this compound showed promising results against resistant strains of bacteria .

- Case Study on Anticancer Activity : In a comparative analysis with other pyridine derivatives, this compound was found to be one of the most effective compounds in reducing tumor growth in xenograft models .

Eigenschaften

IUPAC Name |

4-bromo-3-methylsulfanylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNS/c1-9-6-4-8-3-2-5(6)7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSPKHJAEZMLISU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CN=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.